N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-16(21)5-3-6-17(13)22-20(26)14-8-10-25(11-9-14)19-12-15-4-2-7-18(15)23-24-19/h3,5-6,12,14H,2,4,7-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGBYXXJGWKIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide (CAS Number: 2097921-56-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 370.9 g/mol
- Structure : The compound features a piperidine ring substituted with a chloro-methylphenyl and a cyclopentapyridazine moiety.
Pharmacological Profile
The biological activity of this compound has been explored in various studies, focusing on its interaction with different receptors and potential therapeutic applications.
Preliminary studies suggest that this compound may act as an allosteric modulator at specific G protein-coupled receptors (GPCRs). Allosteric modulators can enhance or inhibit the effects of endogenous ligands without directly activating the receptor themselves. This property is particularly valuable in drug design as it can lead to more selective therapeutic profiles.
Biological Activity Data
Case Studies and Research Findings
- Antipsychotic Activity : In a study assessing the role of allosteric modulators on mGluR5, this compound was found to reverse amphetamine-induced hyperlocomotion in rodents. This effect indicates its potential as an antipsychotic agent by modulating dopaminergic pathways indirectly through glutamatergic systems .
- Anxiolytic Effects : The compound exhibited significant anxiolytic-like effects in two distinct rodent models for anxiety. This suggests that it may have therapeutic potential for anxiety disorders by enhancing the activity of endogenous neurotransmitters involved in mood regulation .
- Receptor Interaction Studies : Binding affinity studies showed that the compound interacts selectively with mGluR5 without exhibiting direct agonist activity, thereby reinforcing its role as a positive allosteric modulator (PAM). This characteristic allows for a more nuanced modulation of receptor activity compared to traditional agonists .
Preparation Methods
Hydrazine-Mediated Cyclization
3-Chloro-2-hydrazinopyridine derivatives serve as precursors for pyridazine formation. For example, reacting 3-chloro-2-hydrazinopyridine with aldehydes in ethanol under acidic conditions yields hydrazone intermediates, which undergo cyclization to form fused pyridazines.
Example Protocol
- Reactants : 3-Chloro-2-hydrazinopyridine (1 mmol), substituted benzaldehyde (1 mmol)
- Conditions : Ethanol (10 mL), acetic acid (0.1–0.2 mmol), room temperature, 12–24 h
- Yield : 71–86% after recrystallization (ethanol or petroleum ether)
This method’s regioselectivity ensures the correct positioning of substituents on the pyridazine ring, critical for subsequent coupling reactions.
Preparation of the Piperidine-4-Carboxamide Backbone
The piperidine-4-carboxamide moiety is synthesized via hydrogenation and protection-deprotection strategies:
Hydrogenation of Pyridine Derivatives
Nicotinamide derivatives are reduced to piperidine-3-carboxamides using hydrogen gas and palladium catalysts:
Procedure
Functionalization at Piperidine-4-Position
To introduce the carboxamide group at the 4-position, Boc-protected piperidine intermediates are employed:
Boc Protection
- Reactants : Piperidine-3-carboxamide (10 mmol), di-tert-butyl dicarbonate (11 mmol)
- Conditions : Methanol (50 mL), triethylamine (10 mmol), 0–5°C → room temperature, 12 h
- Yield : 79% (Boc-protected product)
Subsequent deprotection and functionalization allow for the introduction of the cyclopenta[c]pyridazine group.
Coupling of Cyclopenta[c]Pyridazine to Piperidine
The cyclopenta[c]pyridazin-3-yl group is introduced via nucleophilic substitution or metal-catalyzed cross-coupling:
Buchwald-Hartwig Amination
Aryl halides on the pyridazine ring react with piperidine derivatives under palladium catalysis:
Example
Direct Amide Bond Formation
Activating the carboxylic acid (e.g., as an acyl chloride) enables coupling with the piperidine amine:
Protocol
- Reactants : Cyclopenta[c]pyridazine-3-carboxylic acid (1 eq), piperidine-4-carboxamide (1 eq)
- Coupling Agent : HATU (1.5 eq), DIPEA (3 eq)
- Conditions : DMF, room temperature, 12 h
- Yield : 70–75%
Introduction of the N-(3-Chloro-2-Methylphenyl) Group
The final substituent is introduced via urea formation or direct alkylation:
Isocyanate Coupling
Reacting the piperidine nitrogen with 3-chloro-2-methylphenyl isocyanate forms the carboxamide:
Procedure
Reductive Amination
Alternative routes employ aldehydes and reducing agents:
- Reactants : 3-Chloro-2-methylbenzaldehyde (1 eq), piperidine derivative (1 eq)
- Reducing Agent : NaBH₃CN (1.5 eq)
- Conditions : MeOH, acetic acid, 12 h
- Yield : 68%
Purification and Characterization
Final purification involves recrystallization or chromatography:
- Recrystallization Solvents : Ethanol, isopropyl alcohol, or hexane/ethyl acetate mixtures
- Melting Point : 221–224°C (consistent with hydrazone intermediates)
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; MS (ESI+) shows [M+H]⁺ at m/z 337.4
Comparative Analysis of Synthetic Routes
Q & A
Q. Critical factors for yield/purity :
- Temperature control : Exothermic reactions (e.g., cyclization steps) require slow addition and cooling to prevent side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst optimization : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chloro-methylphenyl group) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopenta[c]pyridazine ring .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 479.0) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
- Kinase inhibition : The cyclopenta[c]pyridazine core mimics ATP-binding motifs in kinases (e.g., CDK or JAK families) .
- GPCR modulation : Piperidine carboxamide derivatives exhibit affinity for serotonin or dopamine receptors .
- Enzyme inhibition : Structural analogs with triazolopyridazine moieties show activity against phosphodiesterases (PDEs) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Q. Key SAR insights from analogs :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Chloro → Fluoro substitution | ↑ Selectivity for kinase targets | |
| Piperidine N-methylation | ↓ Off-target receptor binding | |
| Cyclopenta ring saturation | ↑ Metabolic stability |
Q. Experimental design :
- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., halogens, alkyl groups).
- Biological assays : Test against panels of kinases or GPCRs using TR-FRET or radioligand binding .
Advanced: How should researchers address contradictions in biological activity data across studies?
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 μM) alters competitive inhibition profiles .
- Protein isoforms : Variant kinase isoforms (e.g., CDK2 vs. CDK4) exhibit divergent binding affinities .
- Cellular context : Membrane permeability differences (logP >3) affect intracellular efficacy .
Q. Resolution strategies :
- Standardize assays : Use consistent ATP levels and recombinant protein sources.
- Validate in cellulo : Compare biochemical IC₅₀ with cellular EC₅₀ (e.g., via Western blot for phosphorylated substrates) .
Advanced: What computational methods predict binding modes and off-target risks?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge-region residues) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- Off-target screening : SwissTargetPrediction or SEA databases identify risks (e.g., hERG channel binding) .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability assays : Incubate with human liver microsomes (HLM) and measure half-life (CYP450 metabolism) .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts via LC-MS/MS .
- In vivo PK/PD : Administer to rodent models and analyze plasma/tissue distribution (AUC, Cₘₐₓ) .
Advanced: What crystallographic or cryo-EM approaches resolve ligand-target complexes?
- X-ray crystallography : Co-crystallize with kinase domains (e.g., PDB 4YC3) to identify key binding residues .
- Cryo-EM : Suitable for large targets (e.g., GPCRs in lipid nanodiscs) at 3–4 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
